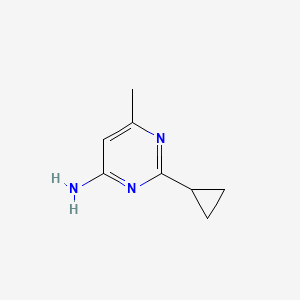
2-Cyclopropyl-6-methylpyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine and its derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be complex and requires careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6-methylpyrimidin-4-amine can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . Another tool, “What is This?” (WIT), offers fully automated structure determination of small molecules concurrent with single crystal data collection and processing .
Chemical Reactions Analysis
Pyrimidines, including 2-Cyclopropyl-6-methylpyrimidin-4-amine, can undergo a variety of chemical reactions. These reactions can be studied using electroanalytical tools, which can investigate redox-active intermediates . Additionally, the Reaxys® database contains over 40 million chemical reaction entries, which can be used to study the chemical reactions of pyrimidines .
Applications De Recherche Scientifique
Chemical Structure and Properties
The chemical structure and properties of compounds similar to 2-Cyclopropyl-6-methylpyrimidin-4-amine have been studied extensively. For example, the crystal structure of cyprodinil, an anilinopyrimidine fungicide, was analyzed to understand its molecular conformation and interactions within the crystal lattice. This research provides valuable insights into the molecular arrangement and potential reactivity of pyrimidin-amine derivatives, highlighting their significance in material science and chemical engineering Youngeun Jeon, et al. (2015).
Synthesis and Chemical Reactions
In the realm of organic synthesis, research has explored the transformation of heterocyclic compounds, including pyrimidin-amine derivatives, under various conditions. For instance, the reaction of 2,6-dibromopyridine with potassium amide in liquid ammonia has been investigated, leading to the formation of 4-amino-2-methylpyrimidine derivatives. Such reactions highlight the versatility of pyrimidin-amine derivatives in synthesizing a wide range of organic compounds, which can have applications in pharmaceuticals and agrochemicals H. J. Hertog, et al. (2010).
Biological Activity and Applications
The exploration of biological activities is a critical aspect of research on pyrimidin-amine derivatives. Studies have shown that these compounds can exhibit significant antituberculous effects, indicating their potential as therapeutic agents against bacterial infections. The modification of the pyrimidin-amine core structure has been found to influence their biological activity, underscoring the importance of chemical synthesis in drug development A. V. Erkin, et al. (2007).
Advanced Materials and Catalysis
Pyrimidin-amine derivatives are also studied for their applications in materials science and catalysis. For example, research into the palladium-catalyzed carbonylative cyclization of amines showcases the utility of pyrimidin-amine derivatives in synthesizing complex organic molecules. This process illustrates the role of these compounds in facilitating novel synthetic routes for the production of pharmaceuticals and polymers Elier Hernando, et al. (2016).
Safety And Hazards
The safety data sheet for 2-Cyclopropyl-6-methylpyrimidin-4-amine hydrochloride indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-cyclopropyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUXMHSXQGCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







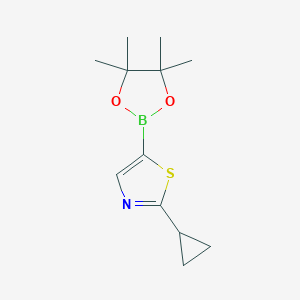
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

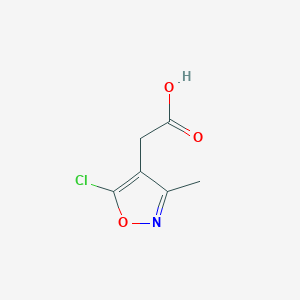
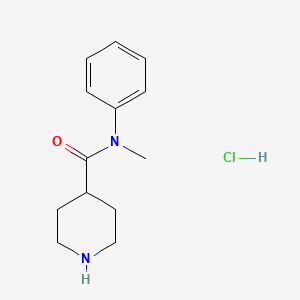


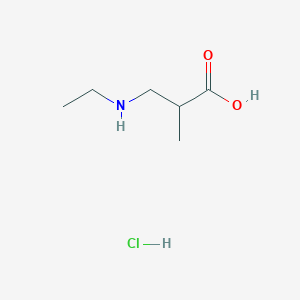
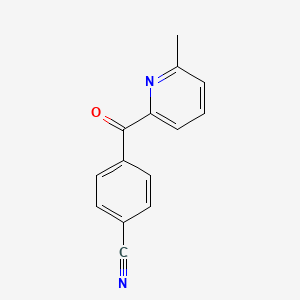
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)